molecular formula C11H6BrNO B1338986 3-Bromo-7-hydroxy-1-naphthonitrile CAS No. 550998-30-6

3-Bromo-7-hydroxy-1-naphthonitrile

Cat. No.: B1338986
CAS No.: 550998-30-6
M. Wt: 248.07 g/mol
InChI Key: RGAMVVJGWSZBFJ-UHFFFAOYSA-N
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Description

3-Bromo-7-hydroxy-1-naphthonitrile is a useful research compound. Its molecular formula is C11H6BrNO and its molecular weight is 248.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

3-Bromo-7-hydroxy-1-naphthonitrile is used in various organic synthesis processes. Tandel et al. (2000) investigated the reaction of 2-bromo-1-naphthol with arylacetonitriles, involving a tandem addition–rearrangement pathway to yield rearranged carbonitriles. The study highlighted a complex reaction mechanism involving non-synchronous cycloaddition processes (Tandel et al., 2000). Similarly, Biehl et al. (1993) explored the reactions of 1-naphthalynes with lithiated acetonitriles, producing rearranged naphthalene-carbonitriles, demonstrating the compound’s versatility in organic synthesis (Biehl et al., 1993).

2. Medicinal Chemistry and Drug Development

In medicinal chemistry, this compound derivatives have been explored for their potential pharmacological activities. For example, Bedair et al. (2001) synthesized new heterocyclic compounds using a key intermediate related to this compound, showing antimicrobial activity (Bedair et al., 2001). Vaidya et al. (2004) synthesized naphtho[2,1‐b]furo[3,2‐e]‐1,4‐diazepin‐2‐ones, demonstrating the compound’s role in developing pharmacologically relevant structures (Vaidya et al., 2004).

3. Photophysical Studies and Sensing Applications

This compound derivatives are also studied for their photophysical properties. Zhang et al. (2003) investigated 3-hydroxyl-2-naphthanilide, a related compound, for its potential in fluorescent sensing of anions, highlighting the compound’s usefulness in sensing technologies (Zhang et al., 2003).

Safety and Hazards

The safety data sheet for 3-Bromo-7-hydroxy-1-naphthonitrile advises against dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . The use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation is necessary, and all sources of ignition should be removed .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-7-hydroxy-1-naphthonitrile. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Additionally, safety precautions suggest handling the compound in a well-ventilated place and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

3-Bromo-7-hydroxy-1-naphthonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The hydroxyl group at the seventh position and the nitrile group at the first position contribute to its reactivity. This compound is known to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or alcohols. Additionally, the nitrile group can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to alterations in cell function. For instance, it may inhibit or activate certain enzymes, thereby modulating metabolic pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or gene expression. At higher doses, it may cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s hydroxyl and nitrile groups play a crucial role in these metabolic processes. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound can affect its activity and function, influencing various biochemical processes .

Properties

IUPAC Name

3-bromo-7-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO/c12-9-3-7-1-2-10(14)5-11(7)8(4-9)6-13/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMVVJGWSZBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)Br)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462355
Record name 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-30-6
Record name 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-hydroxy-1-naphthonitrile (26.03 g, 154.0 mmol) and glacial acetic acid (400 mL) was added bromine (51.8 g, 323 mmol). The mixture was stirred at 100° C. for 6 hr. HCl (400 mL of 12 N solution) and SnCl2 (69 g, 308 mmol) were added and the mixture was stirred at 100° C. for 1 hour. The resulting solution was cooled to room temperature and poured into water (1 l). The resulting yellow precipitate was collected by filtration, dried under vacuum, and triturated with ethyl acetate to yield 14.68 g (38%) of the title compound as an off-white solid. An analytical sample was prepared by preparative reverse phase HPLC to yield the title compound as a white solid: mp 222-224° C.; 1H NMR (DMSO-d6): δ 7.28-7.35 (2H, m), 7.97 (1H, d, J=8.73 Hz), 8.26 (1H, s), 8.47 (1H, s), 10.65 (1H, s); MS (ESI) m/z246/247 (M−H)−.
Quantity
26.03 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
69 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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